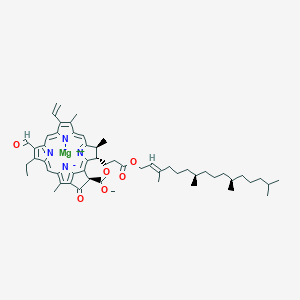
Coniine hydrobromide
描述
Coniine hydrobromide is a neurotoxic piperidine alkaloid derived from the poison hemlock plant (Conium maculatum). It is a racemic mixture of enantiomers that act as nicotinic acetylcholine receptor agonists. This compound is known for its historical significance, being the compound responsible for the death of the Greek philosopher Socrates. It is a colorless, oily liquid with a pungent smell and is highly toxic to humans and animals .
准备方法
Synthetic Routes and Reaction Conditions: Coniine hydrobromide can be synthesized through various methods. One common method involves the reduction of γ-coniceine, a Schiff base, using an NADPH-dependent γ-coniceine reductase. This reaction is reversible and can be catalyzed under specific conditions . Another method involves the resolution of racemic coniine through crystallization of the hydrobromides .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of coniine from the poison hemlock plant, followed by its conversion to the hydrobromide salt. This process includes the isolation of coniine through distillation and subsequent reaction with hydrobromic acid to form this compound .
化学反应分析
Types of Reactions: Coniine hydrobromide undergoes various chemical reactions, including:
Oxidation: Coniine can be oxidized to form conhydrine and pseudoconhydrine.
Reduction: The reduction of γ-coniceine to coniine is a key reaction in its biosynthesis.
Substitution: Coniine can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents for coniine.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for the reduction of γ-coniceine.
Halogenating Agents: Chlorine and bromine are used for halogenation reactions.
Major Products:
Oxidation Products: Conhydrine and pseudoconhydrine.
Reduction Products: Coniine.
Substitution Products: Halogenated coniine derivatives.
科学研究应用
Coniine hydrobromide has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of piperidine alkaloids.
Biology: this compound is used to study the effects of neurotoxic alkaloids on the nervous system.
Industry: It is used in the development of pesticides and insecticides due to its toxic properties.
作用机制
Coniine hydrobromide exerts its effects by acting as an agonist at nicotinic acetylcholine receptors. This interaction leads to the inhibition of the nervous system, causing respiratory paralysis and ultimately death in severe cases . The molecular targets include the nicotinic acetylcholine receptors, which are involved in the transmission of nerve impulses .
相似化合物的比较
Conhydrine: Another alkaloid found in poison hemlock with similar toxic properties.
Pseudoconhydrine: A stereoisomer of conhydrine with similar biological activity.
γ-Coniceine: A precursor in the biosynthesis of coniine.
Uniqueness: Coniine hydrobromide is unique due to its historical significance and its role as the first alkaloid to be synthesized in the laboratory. Its potent neurotoxic effects and its use in various scientific research applications further distinguish it from other similar compounds .
属性
IUPAC Name |
(2S)-2-propylpiperidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.BrH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMPAYPMHXMUAF-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCCN1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CCCCN1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637-49-0 | |
| Record name | Piperidine, 2-propyl-, hydrobromide (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coniine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coniine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CONIINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92KKC0S28T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















